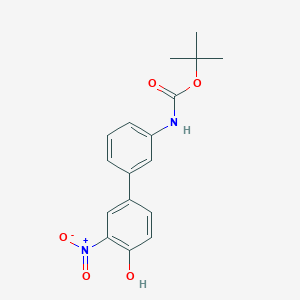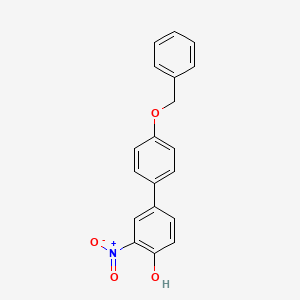
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% (4-DNS-2NP) is an organic compound with a wide range of applications in science and industry. It is a yellowish solid that is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a component of various materials. 4-DNS-2NP has been studied extensively for its properties and potential uses, and it is highly sought after for its unique properties and potential applications.
Scientific Research Applications
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a catalyst in various organic reactions, such as the synthesis of aryl sulfonamides, the synthesis of heterocyclic compounds, and the synthesis of polymers. It is also used as a reagent in the synthesis of various organic compounds, such as peptides and amino acids. Additionally, it is used as a fluorescent indicator for the detection of various compounds, such as amines and alcohols.
Mechanism of Action
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% acts as an electron-donating ligand, which facilitates the transfer of electrons between molecules. This property makes it useful as a catalyst in organic synthesis. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% can act as a Lewis acid, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been shown to have antioxidant activity, which can help protect cells from oxidative damage. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been found to have anti-inflammatory and anti-cancer properties, which could potentially be used in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in lab experiments is its high purity, which allows for precise and accurate measurements. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is relatively inexpensive and easy to obtain. The main limitation of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is its instability, which can lead to the formation of impurities and by-products.
Future Directions
There are several potential future directions for the use of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in scientific research. It could be used as a catalyst in the synthesis of new materials and compounds, such as polymers, peptides, and heterocyclic compounds. Additionally, it could be used as a fluorescent indicator for the detection of various compounds. Finally, it could be further studied for its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties.
Synthesis Methods
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is synthesized by the reaction of 2-nitrophenol with dimethyl sulfamoyl chloride in aqueous medium. The reaction is carried out at room temperature and the resulting product is then purified by recrystallization. The yield of the reaction is typically in the range of 95-98%.
properties
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-15(2)22(20,21)14-6-4-3-5-11(14)10-7-8-13(17)12(9-10)16(18)19/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKWTIRDIOPIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)






![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)





